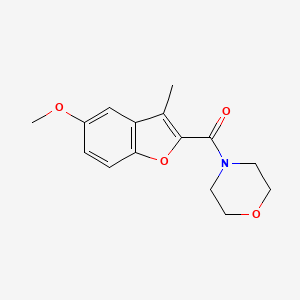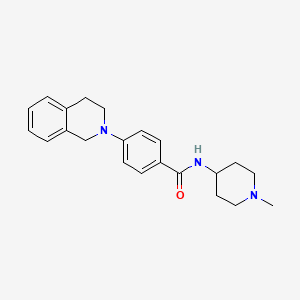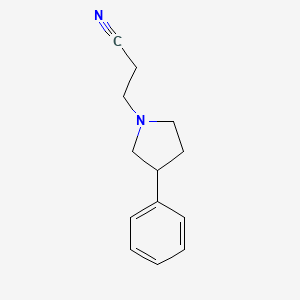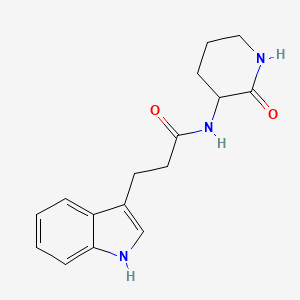
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone, also known as U-47700, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. Its chemical structure is similar to that of other opioids such as morphine and fentanyl, but it has a unique mechanism of action that sets it apart from other opioids.
Mécanisme D'action
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone acts as a potent agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates the G protein signaling pathway, leading to the inhibition of neurotransmitter release and the reduction of pain perception. (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone also has affinity for the kappa-opioid receptor, which may contribute to its analgesic effects.
Biochemical and physiological effects:
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone has been shown to produce potent analgesic effects in animal models, with a potency similar to that of morphine. It has also been shown to produce respiratory depression and sedation, which are common side effects of opioids. (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone has a short half-life, which may contribute to its rapid onset and short duration of action.
Avantages Et Limitations Des Expériences En Laboratoire
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone has several advantages for use in lab experiments, including its potency and rapid onset of action. However, it also has several limitations, including its potential for abuse and the risk of respiratory depression and overdose. Therefore, caution should be taken when handling (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone in lab experiments, and appropriate safety measures should be implemented.
Orientations Futures
Future research on (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone should focus on its potential for use in the treatment of opioid addiction, as well as its mechanism of action and potential side effects. Further studies are needed to determine the optimal dosage and administration route of (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone, as well as its long-term effects on the body. Additionally, research should be conducted to develop safer and more effective alternatives to (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone for the treatment of pain and opioid addiction.
Méthodes De Synthèse
The synthesis of (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone involves several chemical reactions, including the condensation of 4-methoxypiperidine with 2,5-dimethylthiophen-3-ylcarbonyl chloride, followed by reduction of the resulting intermediate with sodium borohydride. The final product is then purified using column chromatography. The synthesis method of (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone has been extensively studied, and several modifications have been made to improve the yield and purity of the final product.
Applications De Recherche Scientifique
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone has been used in scientific research to study its analgesic effects and mechanism of action. It has been shown to be a potent agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models.
Propriétés
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-9-8-12(10(2)17-9)13(15)14-6-4-11(16-3)5-7-14/h8,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMZOGIXYLTZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)
![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)

![[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7544970.png)


![N-[cyclopentyl(thiophen-2-yl)methyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7544980.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)


![2-methyl-N-[3-oxo-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]amino]propyl]cyclopropane-1-carboxamide](/img/structure/B7544998.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7545003.png)

![2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B7545026.png)